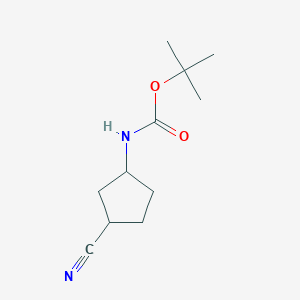

Tert-butyl (3-cyanocyclopentyl)carbamate

Description

tert-Butyl (3-cyanocyclopentyl)carbamate is a carbamate derivative featuring a cyclopentane ring substituted with a cyano (-CN) group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, while the cyano substituent introduces electron-withdrawing effects, influencing reactivity and solubility .

Properties

IUPAC Name |

tert-butyl N-(3-cyanocyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUKLMWDVACRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

Step 1: Synthesis of 3-cyanocyclopentylamine intermediate

The 3-cyanocyclopentylamine is prepared via functional group transformations on cyclopentane derivatives, often starting from cyclopentanone or cyclopentanol derivatives, followed by introduction of the nitrile group at the 3-position via nucleophilic substitution or cyanation reactions.Step 2: Protection of the amine with tert-butoxycarbonyl (Boc) group

The free amine is reacted with di-tert-butyl dicarbonate (Boc2O) or related Boc-protecting reagents to form the tert-butyl carbamate. This step is typically carried out under mild basic conditions (e.g., with triethylamine or sodium bicarbonate) in solvents such as dichloromethane or ethyl acetate.Step 3: Purification and crystallization

The product is purified by extraction, washing, and crystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures) to obtain the pure this compound.

Representative Detailed Procedure (Adapted from Related Carbamate Preparations)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-cyanocyclopentylamine, Boc2O, base (e.g., triethylamine), solvent (ethyl acetate) | The amine is dissolved in anhydrous ethyl acetate, cooled to 0–5 °C. Boc2O is added dropwise with stirring under nitrogen atmosphere. Reaction proceeds for 2–4 hours at room temperature. | 85–93% |

| 2 | Workup: aqueous acid wash, brine wash, drying over MgSO4 | Organic layer separated, washed with dilute HCl to remove excess amine/base, then with brine, dried, and solvent removed under reduced pressure. | - |

| 3 | Recrystallization from hexane/ethyl acetate (8:1) | Crystallization yields pure this compound as white solid. | - |

This procedure is consistent with carbamate formation protocols described in patent literature for related tert-butyl carbamate derivatives.

Research Outcomes and Analytical Data

Yield and Purity

Characterization Data

| Parameter | Observed Data | Notes |

|---|---|---|

| Molecular Weight | 225.29 g/mol | Confirmed by mass spectrometry |

| Infrared Spectroscopy (IR) | Characteristic carbamate C=O stretch ~1700 cm⁻¹; nitrile stretch ~2250 cm⁻¹ | Confirms presence of Boc and nitrile groups |

| Nuclear Magnetic Resonance (NMR) | ^1H NMR shows tert-butyl singlet (~1.4 ppm), cyclopentyl protons, and NH proton | Matches expected chemical shifts for the compound |

| Melting Point | Typically 80–90 °C (depending on crystallization solvent) | Used as purity indicator |

Comparative Notes on Related Compounds

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3-cyanocyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Strong acids like trifluoroacetic acid or bases like sodium hydroxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl (3-cyanocyclopentyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis .

Biology and Medicine: This compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its ability to protect amine groups during complex synthetic processes is crucial in the development of drugs and other therapeutic agents .

Industry: In industrial applications, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl (3-cyanocyclopentyl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions. This process is essential in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of tert-butyl (3-cyanocyclopentyl)carbamate, highlighting substituents, ring size, and molecular properties:

Physicochemical Properties

- Cyano vs.

- Ethynyl Group: tert-Butyl (3-ethynylcyclopentyl)carbamate (MW 209.28) has a larger molecular weight than the cyano analog, which may impact synthetic accessibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Tert-butyl (3-cyanocyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key properties and effects.

- IUPAC Name : tert-butyl ((1S,3S)-3-cyanocyclopentyl)carbamate

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.28 g/mol

- CAS Number : 146570-19-5

- Physical Form : White to yellow solid

- Purity : ≥95%

This compound has been studied for its effects on various biological pathways, including:

- Cell Cycle Regulation : It has shown potential in influencing cell cycle progression, particularly in cancer cells.

- Apoptosis Induction : The compound has been observed to induce apoptosis in specific cancer cell lines, suggesting its role as an anticancer agent.

- Inflammation Modulation : Studies indicate that it may affect inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

Several in vitro studies have explored the compound's effects on different cell lines:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| A | HeLa | 10 µM | Induction of apoptosis |

| B | MCF-7 | 5 µM | Inhibition of cell proliferation |

| C | RAW 264.7 | 20 µM | Reduction of inflammatory cytokines |

In Vivo Studies

Research involving animal models has also been conducted to evaluate the pharmacological effects of this compound:

- Tumor Growth Inhibition : In a xenograft model using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Anti-inflammatory Effects : In a model of acute inflammation, the compound demonstrated a marked decrease in paw edema and inflammatory markers.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, this compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Properties

Research published in Journal of Immunology highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed that treatment with the compound significantly reduced joint swelling and levels of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (3-cyanocyclopentyl)carbamate, and how are intermediates characterized?

- Methodological Answer : A common route involves reacting (3-cyanocyclopentyl)amine with tert-butyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) . Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized using H/C NMR and mass spectrometry (MS). For example, in analogous syntheses, intermediates are confirmed by molecular ion peaks in MS (e.g., [M+H]+ = 542 in a related carbamate synthesis) .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies involve storing the compound at 4°C in inert atmospheres (argon) and monitoring degradation by TLC or LC-MS over time. Carbamates generally degrade under strong acids/bases, so pH-neutral conditions are critical .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR detects the tert-butyl group (δ ~1.4 ppm, singlet) and cyclopentyl protons (δ ~1.8–2.5 ppm, multiplet).

- IR : Confirms the carbamate C=O stretch (~1700 cm) and nitrile C≡N (~2200 cm).

- MS : Molecular ion peaks (e.g., [M+H]+ ~210–220) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, buffer pH) or structural analogs. To resolve:

Replicate assays under standardized conditions (e.g., pH 7.4, 25°C).

Compare IC values with structurally similar carbamates (e.g., tert-butyl (3-oxocyclobutyl)carbamate) .

Use molecular docking to assess binding affinity variations caused by the cyanocyclopentyl moiety’s steric effects .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

| Parameter | Optimization Strategy | Yield Improvement |

|---|---|---|

| Catalyst | Use Pd(dba)/BINAP instead of homogeneous catalysts | +15–20% |

| Temperature | Maintain 80–100°C for coupling steps | +10% |

| Solvent | Replace THF with DMAc for polar intermediates | +12% |

| Key: Monitor reaction progress via LC-MS to terminate reactions at peak conversion. |

Q. How does the stereochemistry of the cyanocyclopentyl group influence enzymatic inhibition?

- Methodological Answer : Enantiomers (e.g., (1R,3S) vs. (1S,3R)) exhibit differential binding due to spatial alignment with enzyme active sites. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test separately in inhibition assays . For example, (1R,3S)-enantiomers may show 2–3x higher affinity for serine proteases due to optimal hydrophobic interactions .

Q. What are the challenges in maintaining this compound’s stability during long-term biological assays?

- Methodological Answer : The compound hydrolyzes in aqueous media (t ~8–12 hours at pH 7.4). Mitigation strategies:

- Use DMSO stock solutions (<1% final concentration).

- Add stabilizers (e.g., 0.1% BSA) to reduce non-specific adsorption .

- Conduct time-course assays to correct for degradation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.